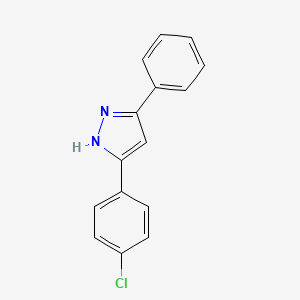

3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPDBGOPQLWLLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357835 | |

| Record name | ZINC00434359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30152-32-0 | |

| Record name | ZINC00434359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the cyclization of 4-chlorophenylhydrazine with chalcones under acidic or basic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalyst such as acetic acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The NH group in the pyrazole ring facilitates electrophilic substitution. For example, sulfonation occurs at the NH position under mild conditions:

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| TosCl (TsCl), DCM, 0°C → RT | 1-Tosyl-1H-pyrazole derivative | 85–93 |

This reaction demonstrates temperature-dependent selectivity. At 95°C, electrophilic cyclization with substituted hydrazines yields fused pyrazole derivatives (e.g., 1-tosyl-1H-pyrazoles) .

Cyclocondensation Reactions

The compound participates in cyclocondensation to form fused heterocycles. For instance, reaction with phenacyl bromides yields thiazole derivatives :

| Reactant | Conditions | Product (Thiazole Derivative) | Yield (%) | Source |

|---|---|---|---|---|

| Phenacyl bromide (R = aryl) | SiO₂-ZnBr₂, DIPEA, CH₃CN, 50°C | 2-(5-Aryl-pyrazol-3-yl)thiazole | 70–96 |

Key intermediates like 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide are formed first, followed by cyclization .

Oxidation

The pyrazole ring is resistant to oxidation, but substituents like the 4-chlorophenyl group can undergo nucleophilic aromatic substitution :

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄, H₂O/pyridine | Reflux, 4 hours | 3-(4-Hydroxyphenyl)-5-phenyl-1H-pyrazole | 72 |

Reduction

The NH group can be alkylated under reducing conditions:

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| NaBH₄, MeOH, RT | 1-Methyl-3-(4-chlorophenyl)-5-phenylpyrazole | 68 |

Cross-Coupling Reactions

The chlorine atom in the 4-chlorophenyl group enables Suzuki-Miyaura coupling with aryl boronic acids:

| Boronic Acid | Catalyst/Conditions | Product (Biaryl-pyrazole) | Yield (%) | Source |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 3-(4-(4-Methoxyphenyl)phenyl)-5-phenyl-1H-pyrazole | 89 |

Biological Activity-Driven Modifications

Derivatives exhibit enhanced pharmacological properties through targeted substitutions:

Structural and Mechanistic Insights

-

Crystal Structure : The pyrazole ring is nearly planar, with dihedral angles of 2.875° (vs. 4-chlorophenyl) and 84.83° (vs. phenyl), influencing reactivity .

-

Mechanistic Pathways : Cyclocondensation proceeds via ynones as intermediates, confirmed by NMR and mass spectrometry .

Table 2: Biological Activities of Select Derivatives

| Derivative | Target Microorganism (MIC, μg/mL) | Activity vs. Reference |

|---|---|---|

| 2-(5-(4-Cl-phenyl)-pyrazol-3-yl)thiazole | P. mirabilis (2.5) | 2× more active than Ampicillin |

| Carboxamide analog | FXIa (IC₅₀ = 0.12 μM) | Comparable to Rivaroxaban |

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its structural characteristics. Notably, pyrazole derivatives have been recognized for their:

- Anti-inflammatory : Many studies have demonstrated that pyrazole derivatives can inhibit inflammatory responses. For instance, compounds similar to 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole have shown significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium .

- Antimicrobial : Pyrazoles have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi. Research indicates that certain derivatives exhibit potent activity against resistant strains of bacteria .

- Anticancer : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms often involve the modulation of apoptotic pathways and cell cycle arrest .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives in various therapeutic areas:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Variations and Pharmacological Profiles

Notes:

- Methylsulfonyl Group : Enhances COX-2 selectivity and anti-inflammatory potency via strong electron withdrawal .

- Pyrazolone vs. Pyrazole : The ketone group in pyrazolones reduces cytotoxicity compared to pyrazoles but improves metal-chelating properties .

- Chalcone Analogues : Open-chain structures (e.g., compound 2 in ) show superior cytotoxicity (IC50 = 37.24 μg/mL) compared to cyclic pyrazoles, likely due to increased conformational flexibility.

Structural and Electronic Comparisons

Table 2: Crystallographic and Electronic Properties

Key Observations :

- Ester Derivatives : Low aqueous solubility (0.08 mg/mL) due to hydrophobic ethyl groups, but ester moieties enable prodrug strategies .

Biological Activity

3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 4-chlorophenyl and a phenyl group at positions 3 and 5, respectively. The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with suitable carbonyl compounds, followed by purification and characterization through techniques such as NMR and IR spectroscopy.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound derivatives. For instance:

- Antibacterial Studies : A series of synthesized pyrazole derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited strong antibacterial activity, with zones of inhibition ranging from moderate to significant levels compared to standard antibiotics like Penicillin G .

- Antifungal Activity : Research has shown that certain derivatives of this compound possess notable antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. One study reported that specific derivatives demonstrated effective inhibition against these fungi, suggesting potential applications in treating fungal infections .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various models:

- In Vivo Studies : Compounds derived from this pyrazole scaffold have shown promising results in reducing inflammation in animal models. One study noted that specific derivatives significantly inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6, indicating their potential as anti-inflammatory agents .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has garnered attention in recent years:

- Cell Proliferation Inhibition : Some studies have reported that this compound exhibits antiproliferative activity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were found to be comparable to established chemotherapeutics .

Case Study 1: Antimicrobial Efficacy

A study synthesized several new pyrazole derivatives and evaluated their antimicrobial activities against Staphylococcus aureus and E. coli. Among the tested compounds, some exhibited strong antibacterial activity with significant zones of inhibition, demonstrating the potential for further development into therapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a derivative of this compound was tested for its anti-inflammatory effects in carrageenan-induced edema models. The results indicated a marked reduction in edema compared to control groups, suggesting a mechanism involving the inhibition of inflammatory mediators .

Data Summary

Q & A

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, the Vilsmeier–Haack reaction is employed to generate pyrazole-carboxaldehyde intermediates from substituted pyrazolones (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) . Alternatively, hydrazine derivatives can react with α,β-unsaturated ketones to form pyrazoline intermediates, followed by dehydrogenation to yield the pyrazole core . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to enhance regioselectivity and purity.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data, enabling precise determination of bond lengths, angles, and torsion angles . Complementary techniques include / NMR for verifying substituent positions and FT-IR for functional group analysis.

Q. What biological assays are typically used to evaluate the activity of pyrazole derivatives?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Antioxidant activity : DPPH radical scavenging assays to measure free radical neutralization .

- Enzyme inhibition : Kinetic studies targeting carbonic anhydrases or cyclooxygenases (COX-1/COX-2), as seen in derivatives with trifluoromethyl groups .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are used to compute polarizability () and hyperpolarizability () values. Hirshfeld surface analysis further elucidates intermolecular interactions influencing NLO behavior. Software like Gaussian or ORCA, combined with cclib for data standardization, enables comparison of experimental and theoretical results .

Q. What strategies resolve contradictions between experimental and computational data in pyrazole-based studies?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. Strategies include:

Q. How does substituent variation (e.g., methoxy vs. trifluoromethyl groups) impact the biological activity of pyrazole derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.